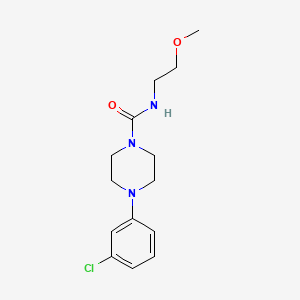

4-(3-chlorophenyl)-N-(2-methoxyethyl)-1-piperazinecarboxamide

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to 4-(3-Chlorophenyl)-N-(2-Methoxyethyl)-1-Piperazinecarboxamide involves structural modifications and chemical reactions tailored to achieve specific biological activities. For instance, modifications in amide bonds and alkyl chains linking benzamide moieties to piperazine rings are common. These modifications often influence the binding profiles of the compounds at various receptors, like dopamine and serotonin receptors (Perrone et al., 2000).

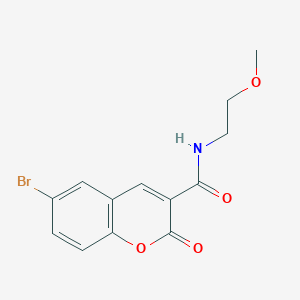

Molecular Structure Analysis

The molecular structure of compounds similar to 4-(3-Chlorophenyl)-N-(2-Methoxyethyl)-1-Piperazinecarboxamide often involves a piperazine ring, which is a key component influencing their pharmacological properties. For instance, studies on the conformation and structure of piperazine derivatives reveal that the nature of the atoms linking the piperazine ring significantly affects the compound's overall conformation and biological activity (Karolak-Wojciechowska et al., 2003).

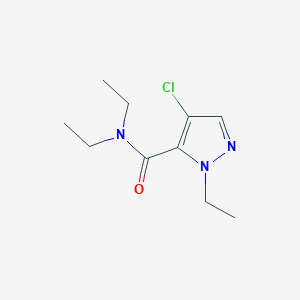

Chemical Reactions and Properties

The chemical properties of such compounds involve interactions with various receptors. For instance, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, a structurally related compound, shows potent and selective antagonistic activity for the CB1 cannabinoid receptor, demonstrating the importance of its structural features for receptor binding (Shim et al., 2002).

Physical Properties Analysis

The physical properties of these compounds, such as solubility and stability, are crucial for their biological activity and pharmaceutical applications. However, specific information on the physical properties of 4-(3-Chlorophenyl)-N-(2-Methoxyethyl)-1-Piperazinecarboxamide was not available in the searched papers.

Chemical Properties Analysis

Chemical properties like reactivity and stability are also vital. For instance, the kinetics and mechanisms of reactions involving similar compounds with alicyclic amines have been studied, indicating how substituents on the nonleaving group of substrates can influence reaction rates (Castro et al., 2001).

Aplicaciones Científicas De Investigación

Antimicrobial Activities

Some derivatives of 4-(3-chlorophenyl)-N-(2-methoxyethyl)-1-piperazinecarboxamide have been synthesized and screened for their antimicrobial activities. Research indicates that novel compounds in this chemical class can possess good or moderate activities against various microorganisms. For example, derivatives synthesized from the reaction of various ester ethoxycarbonylhydrazones with primary amines, including compounds with similar structural characteristics, showed promising antimicrobial properties (Bektaş et al., 2010).

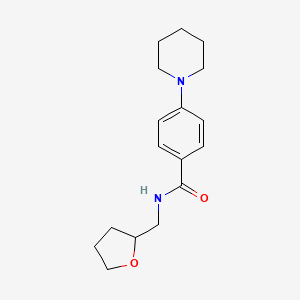

Drug Discovery and Development

In drug discovery, derivatives of 4-(3-chlorophenyl)-N-(2-methoxyethyl)-1-piperazinecarboxamide have been studied for their potential as selective ligands for various receptors. A study on derivatives aiming to improve dopamine D(4) receptor affinity highlights the significance of structural modifications on the amide bond and alkyl chain, affecting receptor selectivity and affinity. This research underscores the compound's relevance in developing targeted therapies for neurological conditions (Perrone et al., 2000).

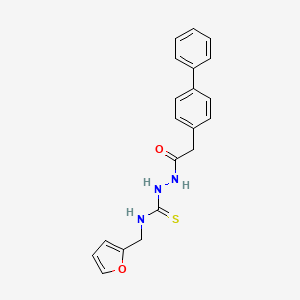

Anti-inflammatory and Analgesic Agents

Further exploration into the chemical class of 4-(3-chlorophenyl)-N-(2-methoxyethyl)-1-piperazinecarboxamide has led to the synthesis of novel compounds with anti-inflammatory and analgesic properties. This includes the development of benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, showcasing significant cyclooxygenase-2 (COX-2) inhibition, analgesic, and anti-inflammatory activities (Abu‐Hashem et al., 2020).

HIV-1 Reverse Transcriptase Inhibitors

Research into bis(heteroaryl)piperazines, a novel class of non-nucleoside HIV-1 reverse transcriptase inhibitors, has included derivatives with structural similarities to 4-(3-chlorophenyl)-N-(2-methoxyethyl)-1-piperazinecarboxamide. These studies have identified compounds significantly more potent than the lead molecule, contributing to the development of new therapeutic options for HIV treatment (Romero et al., 1994).

Propiedades

IUPAC Name |

4-(3-chlorophenyl)-N-(2-methoxyethyl)piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20ClN3O2/c1-20-10-5-16-14(19)18-8-6-17(7-9-18)13-4-2-3-12(15)11-13/h2-4,11H,5-10H2,1H3,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQKPDTCYZWDNMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)N1CCN(CC1)C2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[4-(3,4-dichlorobenzyl)-1-piperazinyl]carbonyl}[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4615783.png)

![2-{[(1-propyl-1H-benzimidazol-5-yl)amino]methyl}phenol](/img/structure/B4615786.png)

![ethyl N-{[2-(5-methyl-2-thienyl)-4-quinolinyl]carbonyl}glycinate](/img/structure/B4615787.png)

![4-(4-tert-butylphenyl)-2-[(2,6-difluorobenzoyl)amino]-5-methyl-3-thiophenecarboxamide](/img/structure/B4615807.png)

![N-(2,6-dimethylphenyl)-2-{[5-(2-thienyl)-3-isoxazolyl]methoxy}acetamide](/img/structure/B4615810.png)

![N-(2-fluorophenyl)-2-(4-{[methyl(methylsulfonyl)amino]methyl}phenoxy)acetamide](/img/structure/B4615816.png)

![ethyl 4-[4-(4-methoxyphenoxy)butanoyl]-1-piperazinecarboxylate](/img/structure/B4615825.png)

![N-cyclopropyl-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4615827.png)

![ethyl 2-{[3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B4615835.png)

![2-[(1,3-benzoxazol-2-ylthio)methyl]-8,9-dimethyl-7-(4-pyridinylmethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4615852.png)